"4-Bromo-1,5-dimethyl-1H-indazole" chemical structure
"4-Bromo-1,5-dimethyl-1H-indazole" chemical structure
A Technical Guide to 4-Bromo-1,5-dimethyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
4-Bromo-1,5-dimethyl-1H-indazole is a substituted indazole derivative that has emerged as a valuable and versatile building block in medicinal chemistry and materials science. The indazole scaffold itself is recognized as a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] The strategic placement of a bromine atom and two methyl groups on the indazole ring system imparts specific chemical properties that make 4-Bromo-1,5-dimethyl-1H-indazole an important intermediate for the synthesis of novel therapeutic agents, particularly in oncology and immunology.[2]
The bromine atom at the 4-position serves as a key functional handle, enabling a wide range of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the systematic elaboration of the molecular structure, a cornerstone of modern drug discovery efforts like fragment-based lead discovery (FBLD).[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring reproducibility. The key identifiers and computed properties for 4-Bromo-1,5-dimethyl-1H-indazole are summarized below.
| Property | Value | Source |
| CAS Number | 1159511-77-9 | [4] |
| Molecular Formula | C₉H₉BrN₂ | [4] |
| Molecular Weight | 225.09 g/mol | [4] |
| IUPAC Name | 4-bromo-1,5-dimethylindazole | [4] |
| Appearance | Off-white crystalline solid | Commercial Suppliers |
| Purity | ≥97% (Typical) | |
| Storage Conditions | 2-8°C, Desiccated | |
| XLogP3 | 2.6 | [4] |
| InChIKey | IHCMWPGWHNBZAO-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of 4-Bromo-1,5-dimethyl-1H-indazole is typically achieved through the N-alkylation of a suitable precursor, namely 4-Bromo-5-methyl-1H-indazole. This precursor can be synthesized via a multi-step sequence starting from commercially available materials.[5] The subsequent methylation is a critical step, often yielding a mixture of N-1 and N-2 isomers, which necessitates careful control of reaction conditions to favor the desired N-1 product and subsequent chromatographic purification.[1][6]
2.1. Synthetic Workflow
The logical flow for the synthesis begins with the formation of the indazole core, followed by the regioselective methylation at the N-1 position.
Caption: Generalized synthetic workflow for 4-Bromo-1,5-dimethyl-1H-indazole.
2.2. Experimental Protocol: N-Methylation of 4-Bromo-5-methyl-1H-indazole
This protocol is an adapted, field-proven methodology for the N-alkylation of indazoles, optimized for N-1 regioselectivity.[1][6] The causality for using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is to generate the indazolide anion, which then reacts with the alkylating agent. This combination often favors the thermodynamically more stable N-1 alkylated product.[1]
Materials:
-
4-Bromo-5-methyl-1H-indazole (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (CH₃I) (1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-5-methyl-1H-indazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the indazolide anion is typically observed as the mixture becomes a clear solution or a fine suspension.
-
Alkylation: Slowly add iodomethane via syringe while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-1 isomer from the N-2 isomer and other impurities.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Applications in Drug Discovery and Development
The indazole core is a key pharmacophore in numerous kinase inhibitors.[8][9] Kinases are a major class of drug targets, especially in oncology, and the indazole structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[10] 4-Bromo-1,5-dimethyl-1H-indazole serves as an ideal starting point or fragment for developing such inhibitors.
3.1. Role as a Synthetic Scaffold
The primary utility of this compound is as a molecular scaffold. The bromine at the C4 position is a versatile handle for introducing diversity through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.[11] This allows for the rapid generation of a library of analogues, where different chemical groups can be appended to probe the structure-activity relationship (SAR) of a potential drug candidate.
3.2. Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target.[12] Hits are then optimized and grown into more potent, drug-like leads.[3] 4-Bromo-1,5-dimethyl-1H-indazole, with a molecular weight of ~225 Da, fits the profile of a fragment. Its indazole core can act as an anchor, binding to a specific pocket on a target protein, while the bromine atom provides a validated vector for chemical elaboration to improve potency and selectivity.[13][14]
Caption: Role of the compound as a fragment in a drug discovery workflow.
Safety and Handling
While specific toxicity data for 4-Bromo-1,5-dimethyl-1H-indazole is limited, the safety profile can be inferred from related bromo-indazole compounds. Standard laboratory safety protocols for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
4-Bromo-1,5-dimethyl-1H-indazole is more than just a chemical intermediate; it is a strategically designed building block that leverages the proven pharmacological relevance of the indazole scaffold. Its defined structure, with a reactive handle for diversification, makes it an invaluable tool for medicinal chemists. For professionals engaged in the discovery of novel small molecule therapeutics, particularly kinase inhibitors, this compound provides a validated and efficient starting point for fragment-based design and lead optimization campaigns, accelerating the path toward new medicines.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central, National Institutes of Health. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. [Link]
-
Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
-
4-Bromo-5-Methyl-1H-indazole. CU Connect. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
4-Bromo-1,5-dimethyl-1H-indazole | C9H9BrN2 | CID 44119454. PubChem, National Institutes of Health. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
4-bromo-5-methyl-1h-indazole, n1-boc protected (C13H15BrN2O2). PubChemLite. [Link]
-
4-Bromo-1H-indazole | C7H5BrN2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
-
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. [Link]
-
Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1,5-dimethyl-1H-indazole | C9H9BrN2 | CID 44119454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 6. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-BROMO-5-METHYL-1H-INDAZOLE(926922-40-9) 1H NMR [m.chemicalbook.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. exactelabs.com [exactelabs.com]
